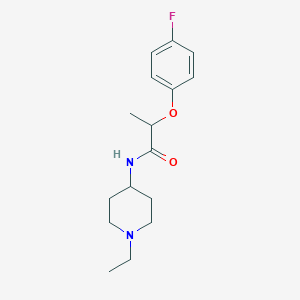

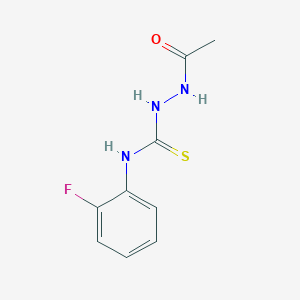

![molecular formula C14H15N3O3 B4614724 5-{[(2,4-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4614724.png)

5-{[(2,4-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid

説明

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the treatment of precursor compounds with specific reagents under controlled conditions. For instance, a study by Minga et al. (2005) described the synthesis of a similar pyrazole derivative, ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, through the treatment with ethyl 2-cyano-3,3-dimethylthioacrylate. The study also provided details on the crystal structure of the synthesized compound, highlighting the importance of X-ray diffraction in determining the molecular configuration of synthesized pyrazoles (Minga, 2005).

Molecular Structure Analysis

X-ray crystallography is a pivotal tool in molecular structure analysis, allowing for the precise determination of molecular and crystal structures. The aforementioned study by Minga et al. (2005) exemplifies how structural determination is crucial for understanding the spatial arrangement of atoms within a molecule and for confirming the synthesis of the desired compound.

Chemical Reactions and Properties

Pyrazole derivatives can participate in various chemical reactions, including cycloadditions, and can exhibit a range of chemical properties depending on their substituents. For example, Bogza et al. (2005) explored the reactivity of 4-(3,4-dimethoxyphenyl)-5-aminopyrazoles with aromatic and heterocyclic aldehydes, leading to the formation of pyrazolo[3,4-c]isoquinoline derivatives. This study illustrates the versatility of pyrazole compounds in synthetic organic chemistry and their potential to form complex heterocyclic structures (Bogza et al., 2005).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and crystalline structure, are significantly influenced by their molecular structure. The detailed crystallographic analysis provided by X-ray diffraction methods, as seen in the studies mentioned, offers valuable insights into these properties.

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, including reactivity, stability, and functional group transformations, are key areas of study. The research by Wen et al. (2006), which involved the synthesis and structural determination of a cyano-substituted pyrazole derivative, showcases the chemical versatility of these compounds and their potential for further functionalization (Wen et al., 2006).

科学的研究の応用

Heterocyclic Dyes Synthesis

Research shows the potential of pyrazole-4-carboxylic acid derivatives in producing heterocyclic dyes. For instance, 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid has been used to react with various diazo salts and aniline derivatives, leading to the formation of mono-/bi-heterocyclic dyes. These dyes' properties, like the maximum wavelength of absorption (λmax), depend on the substituent effects on aromatic rings and the type of heterocyclic rings involved (Tao et al., 2019).

Synthesis of Heterocyclic γ-Amino Acids

In another study, 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids, a class of constrained heterocyclic γ-amino acids, have been synthesized via a cross-Claisen condensation method. These compounds are valuable in mimicking the secondary structures of proteins such as helices and β-sheets (Mathieu et al., 2015).

Structural and Spectral Investigations

A study focused on a biologically important derivative, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, combining experimental and theoretical methods to characterize its structure and properties. This included techniques like NMR, FT-IR spectroscopy, and X-ray diffraction, offering insights into the molecular structure and electronic transitions within the molecule (Viveka et al., 2016).

Synthesis of Carbonic Anhydrase Inhibitors

Pyrazole carboxylic acid amides have been synthesized and investigated for their inhibitory effects on carbonic anhydrase isoenzymes. These studies are essential for understanding the molecular interactions and potential therapeutic applications of these compounds (Bülbül et al., 2008).

Corrosion Inhibition

Pyranopyrazole derivatives have been studied as inhibitors for mild steel corrosion in acidic solutions. Such research is crucial in materials science, particularly in understanding the mechanisms of corrosion inhibition and designing more effective corrosion inhibitors (Yadav et al., 2016).

特性

IUPAC Name |

5-[(2,4-dimethylphenyl)carbamoyl]-1-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c1-8-4-5-11(9(2)6-8)16-13(18)12-10(14(19)20)7-15-17(12)3/h4-7H,1-3H3,(H,16,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATJFTPHFZMPPNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C(C=NN2C)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

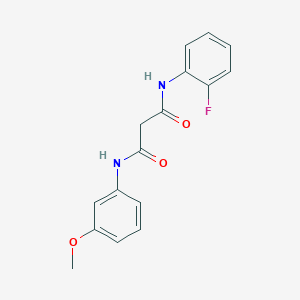

![1-(2-furoyl)-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B4614658.png)

![N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-3-(4-methylphenyl)acrylamide](/img/structure/B4614665.png)

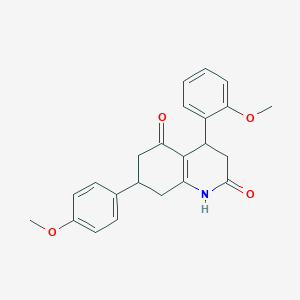

![3-(2-fluorobenzyl)-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4614674.png)

![4-sec-butyl-N-[1-(2,4-dichlorophenyl)ethyl]benzenesulfonamide](/img/structure/B4614681.png)

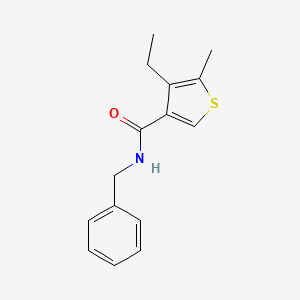

![methyl 5-[(dimethylamino)carbonyl]-2-({[4-(4-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4614706.png)

![N-[4-(anilinosulfonyl)phenyl]-2,2-diphenylacetamide](/img/structure/B4614739.png)

![ethyl 5-(aminocarbonyl)-4-methyl-2-[({[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4614740.png)

![N-({5-[(2-chlorophenoxy)methyl]-2-furyl}methylene)-3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine](/img/structure/B4614741.png)

![N-(4-fluorobenzyl)-N-{4-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4614749.png)